(Benzylsulfanyl)methanimidamide hydrobromide
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Overview
Description
(Benzylsulfanyl)methanimidamide hydrobromide, also known as 2-Benzylisothiouronium Bromide, is a chemical compound with the molecular formula C8H11BrN2S and a molecular weight of 247.15534 g/mol . This compound is characterized by the presence of a benzyl group attached to a sulfanyl-methanimidamide moiety, forming a hydrobromide salt. It is primarily used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (benzylsulfanyl)methanimidamide hydrobromide typically involves the reaction of benzylamine with carbon disulfide, followed by the addition of hydrobromic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound readily available for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: (Benzylsulfanyl)methanimidamide hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
(Benzylsulfanyl)methanimidamide hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, such as antimicrobial and anticancer properties, is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (benzylsulfanyl)methanimidamide hydrobromide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can modify the activity of these targets through covalent bonding or non-covalent interactions, leading to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Sulfonimidates: These compounds share a sulfur-containing core and are used in similar applications, such as organic synthesis and medicinal chemistry.
Sulfoximines: Known for their stability and versatility, sulfoximines are employed in drug development and as intermediates in chemical synthesis.
Uniqueness: (Benzylsulfanyl)methanimidamide hydrobromide is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and biological interactions. Its ability to form stable hydrobromide salts also enhances its solubility and reactivity in various solvents .
Properties
IUPAC Name |
benzyl carbamimidothioate;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S.BrH/c9-8(10)11-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H3,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSWIUULKZBVBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=N)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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